molecular formula C12H14O B2593023 Cyclobutylphenylacetaldehyde CAS No. 123078-48-8

Cyclobutylphenylacetaldehyde

Cat. No. B2593023
CAS RN: 123078-48-8
M. Wt: 174.243
InChI Key: HRGRELLHQVYOLA-UHFFFAOYSA-N
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Description

Cyclobutylphenylacetaldehyde is a chemical compound with the IUPAC name cyclobutyl(phenyl)acetaldehyde . It has a molecular weight of 174.24 . The molecule contains a total of 28 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, and 1 aldehyde .


Molecular Structure Analysis

The this compound molecule contains a total of 27 atoms, including 14 Hydrogen atoms, 12 Carbon atoms, and 1 Oxygen atom . The structure analysis of such molecules often involves quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, and structural correlation .

Scientific Research Applications

  • Organocatalytic Enamine-Activation of Cyclopropanes : A study by Halskov et al. (2015) presented a novel organocatalytic activation mode of cyclopropanes, related to Cyclobutylphenylacetaldehyde. They utilized a design involving reactive donor-acceptor cyclopropane intermediates generated by in situ condensation with an aminocatalyst. This led to the highly stereoselective formation of cyclobutanes, functionalizing at typically inert sites of the donor-acceptor cyclopropane, producing biologically relevant compounds like spirocyclobutaneoxindoles and spirocyclobutanebenzofuranone with high yields and excellent enantiomeric excesses (Halskov et al., 2015).

  • Aldehyde Dehydrogenase in Viable Cells : Research by Jones et al. (1995) focused on cytosolic aldehyde dehydrogenase (ALDH), an enzyme important in metabolizing aldehydes like this compound. ALDH plays a crucial role in metabolism of substances such as ethanol and vitamin A. The study explored the use of a fluorescent aldehyde for isolating viable cells based on their ALDH content, which has implications in identifying and purifying hematopoietic stem cells and studying cyclophosphamide-resistant tumor cell populations (Jones et al., 1995).

  • Asymmetric Organocatalytic Formal [2 + 2]-Cycloadditions : Albrecht et al. (2012) developed a new concept in organocatalysis allowing for the construction of cyclobutanes with complete diastereo- and enantiomeric control. This study is relevant as it explores a similar mechanism of activation to that of this compound, demonstrating the potential of using bifunctional squaramide-based aminocatalysts for dual activation of α,β-unsaturated aldehydes and nitroolefins (Albrecht et al., 2012).

  • Cyclization of (Phenylthio)acetaldehyde Diethylacetal to Benzo[b]thiophene : Cheralathan et al. (2003) studied the cyclization of (phenylthio)acetaldehyde diethylacetal, which is structurally related to this compound. They found that cyclization proceeds via two pathways and is enhanced by Lewis acidity in the presence of Zn2+ ion-exchanged zeolite (Cheralathan et al., 2003).

  • High Molecular Weight Poly(cycloacetals) : Lingier et al. (2016) synthesized processable poly(cycloacetals) with high molar masses, which have high thermal stability and good mechanical and optical properties. This research is significant as it demonstrates the potential application of poly(cycloacetals) in developing processable polymer materials, relevant to the field of this compound (Lingier et al., 2016).

properties

IUPAC Name

2-cyclobutyl-2-phenylacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-9-12(11-7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6,9,11-12H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGRELLHQVYOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123078-48-8
Record name 2-cyclobutyl-2-phenylacetaldehyde
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